molecular formula C10H15NO B12966534 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL

2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL

Cat. No.: B12966534
M. Wt: 165.23 g/mol
InChI Key: JFQAARVENHNBAX-UHFFFAOYSA-N
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Description

2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL is a chiral amino alcohol derivative featuring a 2,6-dimethylphenyl group attached to a central carbon bearing both amino (-NH2) and hydroxyl (-OH) functional groups.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-2-(2,6-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3

InChI Key

JFQAARVENHNBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL typically involves the reaction of 2,6-dimethylbenzylamine with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the intermediate compound under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Chiral Building Block : The compound serves as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are crucial in drug development due to their differing biological activities .

Biology

  • Enzyme Interactions : This compound is utilized in studies examining enzyme-substrate interactions. Its ability to fit into active sites of enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms.
  • Neurotransmitter Systems : Research indicates that it may influence serotonin receptor systems, potentially affecting mood and anxiety pathways. The selective interactions facilitated by its chirality can enhance therapeutic efficacy while minimizing side effects .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. Its interaction with specific molecular targets can lead to various biological effects that may be harnessed for drug development .
  • Cancer Research : Recent studies have explored its role in cancer treatment, particularly regarding its ability to induce apoptosis in cancer cells while sparing healthy cells. This selectivity is crucial for developing effective cancer therapies that minimize collateral damage to normal tissues .

Industry

  • Specialty Chemicals Production : In industrial applications, (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Studies

  • Enzyme Cascade Reactions : A study demonstrated how enzyme cascades could convert l-phenylalanine into enantiomerically pure amino alcohols using this compound as an intermediate. This process exemplifies sustainable practices in synthesizing high-value chiral molecules from renewable resources .
  • Cancer Cell Apoptosis Induction : Research highlighted its effectiveness in inducing apoptosis in leukemia cells while preserving healthy leukocytes. The compound showed significant potential as a resistance-breaking agent against common cytostatic drugs .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings from Collagenase Inhibition Studies

Evidence from collagenase inhibition studies reveals that substituent position and electronic properties significantly influence bioactivity. For example:

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC50 = 1.48 mM; Gibbs free energy = -6.4 kcal/mol; forms hydrogen bonds with Gln215 (2.202 Å) and π–π interactions with Tyr201 (4.127 Å) .
  • (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC50 = 1.31 mM; Gibbs free energy = -6.5 kcal/mol; shorter hydrogen bond (1.961 Å) but weaker π–π interaction (4.249 Å) .

Comparison with 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL:

  • Electronic Profile : Methyl groups are electron-donating, contrasting with electron-withdrawing chlorine substituents, which may alter charge distribution in ligand-receptor binding .

Agrochemical Derivatives with 2,6-Dimethylphenyl Moieties

Pesticide Compounds and Functional Group Impact

Several agrochemicals utilize the 2,6-dimethylphenyl group but differ in functionalization:

Compound Name Functional Groups Application Key Interactions/Effects Reference
Metalaxyl-M Methoxyacetyl-D-alanine Fungicide Disrupts fungal RNA synthesis
Metazachlor Chloroacetamide + pyrazolylmethyl Herbicide Inhibits very-long-chain fatty acid synthesis
2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL Amino alcohol Theoretical: Enzyme modulation Potential hydrogen bonding via -NH2/-OH N/A

Key Contrasts :

  • Functional Groups: The amino alcohol moiety in the target compound distinguishes it from acetamide or alanine-based pesticides, suggesting divergent biological targets (e.g., enzyme inhibition vs. metabolic disruption).

Biological Activity

2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL, also known as (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride, is a chiral organic compound with significant biological activity. Its molecular formula is C10H15NO, and it features an amino group and a hydroxyl group attached to a carbon chain that includes a dimethyl-substituted phenyl ring. This unique structure contributes to its diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structural features include:

  • Amino Group : Facilitates hydrogen bonding with enzyme active sites.
  • Hydroxyl Group : Enhances solubility and potential interactions with receptors.
  • Dimethyl-substituted Phenyl Ring : Influences the compound's lipophilicity and biological activity.
Property Details
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Functional GroupsAmino (-NH2), Hydroxyl (-OH)
ChiralityChiral (S-enantiomer)

The biological activity of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor through competitive inhibition mechanisms, affecting metabolic pathways within cells . The presence of both amino and hydroxyl groups allows for selective binding to molecular targets, potentially enhancing therapeutic efficacy while minimizing side effects.

Interaction with Biological Targets

Research indicates that this compound can modulate several biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .

Case Studies and Research Findings

  • Dopamine Receptor Interaction : A study evaluated the structure-activity relationship (SAR) of compounds similar to 2-Amino-2-(2,6-dimethylphenyl)ethan-1-OL. It was found that modifications in the phenyl ring could enhance binding affinity to dopamine receptors, suggesting potential applications in treating neurological disorders .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capacity of related compounds. These studies demonstrated that structural variations could significantly affect their ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .
  • Pharmacological Applications : Ongoing research is exploring the compound's role in drug development for various therapeutic areas, including anti-inflammatory and neuroprotective agents. Its unique structure allows for targeted modifications that may enhance its pharmacological profile .

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